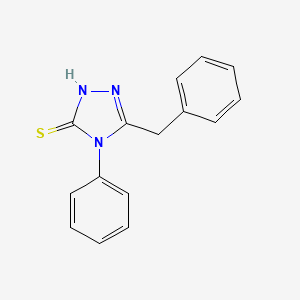

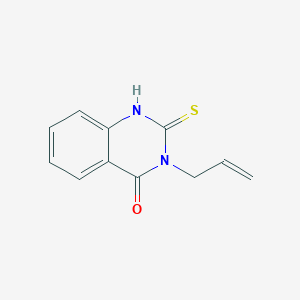

4-(2,5-二甲氧基苯基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

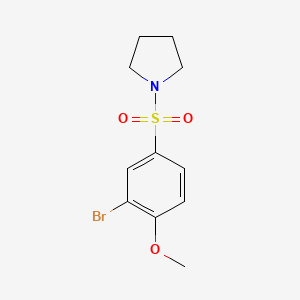

The compound “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” is a derivative of the phenethylamine class of compounds . Phenethylamines are a class of substances with various pharmacological properties, including stimulant, hallucinogenic, and entactogenic effects .

Chemical Reactions Analysis

The chemical reactions involving “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” are not available in the sources I found .科学研究应用

Metabolism Study

The compound can be used in the study of metabolism in human hepatocytes. It is extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . This knowledge can aid in the screening of substance abuse .

Psychoactive Substance

The compound is classified as a phenethylamine, a class of substances known for their psychoactive effects . It is a potent agonist of the 5-hydroxytryptamine receptor , which is involved in various biological and neurological processes.

Precursor for Synthesis

The compound can serve as a precursor for the synthesis of diverse dihydropyrimidine-like derivatives . These derivatives are known to have various pharmacological activities, such as anticancer, antioxidant, anti-inflammation, antibacterial, antifungal, anti HIV, and antihypertensive .

Aldol Condensation

The compound can be used in aldol condensation reactions, a key process in organic chemistry . This can lead to the synthesis of various other compounds.

Inhibition of Microtubule-Stimulated ATPase Activity

Derivatives of the compound are known to inhibit the microtubule-stimulated ATPase activity of Eg5 , a protein involved in cell division. This makes it a potential target for developing new anticancer agents .

Pulmonary Inflammation

Related compounds have been suggested to block pulmonary inflammation, mucus hyper-production, airway hyper-responsiveness and turn off key genes in in-lung immune response . These effects block the development of allergic asthma in a mouse model .

作用机制

Target of Action

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are involved in various neurological processes, including mood regulation, perception, and cognition .

Mode of Action

The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates their activity, leading to altered neurotransmitter release and changes in neuronal excitability. This interaction can result in enhanced sensory perception and altered mood states .

Biochemical Pathways

Upon binding to the 5-HT2A and 5-HT2C receptors, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine activates the phosphoinositide pathway. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These changes can influence various downstream signaling pathways, affecting gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are eventually excreted via the kidneys .

Result of Action

At the molecular level, the activation of 5-HT2A and 5-HT2C receptors by 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine leads to increased neuronal firing and neurotransmitter release. This results in enhanced sensory perception, mood elevation, and potential hallucinogenic effects. At the cellular level, the compound’s action can promote synaptic plasticity and long-term potentiation, which are crucial for learning and memory .

Action Environment

The efficacy and stability of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, extreme pH levels can lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGVKHSZIMCUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350187 |

Source

|

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74605-12-2 |

Source

|

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)